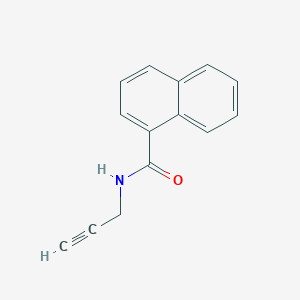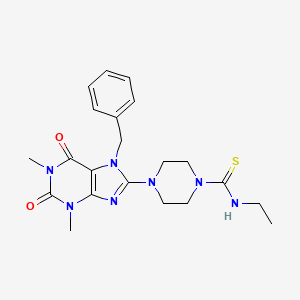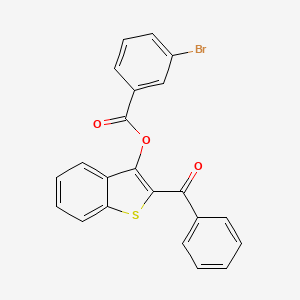
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a prop-2-yn-1-yl group. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the prop-2-yn-1-yl group allows for unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
136552-20-0 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-prop-2-ynylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |
InChI Key |
TVIWFFSQFQBIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10865831.png)
![methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865839.png)
![4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10865841.png)


![1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10865861.png)
![3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865864.png)
![4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10865867.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)

![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
![2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10865907.png)
![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)
![1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10865933.png)
